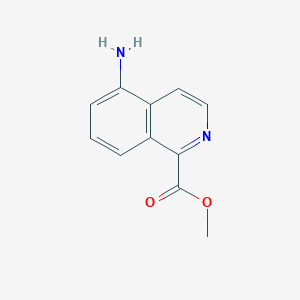

Methyl 5-aminoisoquinoline-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

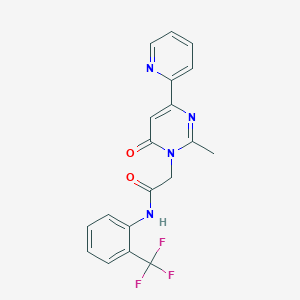

“Methyl 5-aminoisoquinoline-1-carboxylate” is a chemical compound with the CAS Number: 75795-42-5 . It has a molecular weight of 202.21 . The IUPAC name for this compound is methyl 5-amino-1-isoquinolinecarboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 5-aminoisoquinoline-1-carboxylate” is1S/C11H10N2O2/c1-15-11(14)10-8-3-2-4-9(12)7(8)5-6-13-10/h2-6H,12H2,1H3 .

科学的研究の応用

PARP Inhibition for Therapeutic Purposes

Methyl 5-aminoisoquinoline-1-carboxylate and its derivatives have been studied for their potential in inhibiting poly(ADP-ribose) polymerase (PARP). For instance, 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones are investigated for their selective inhibition of PARP-2, a protein involved in DNA repair mechanisms (Sunderland et al., 2011). This indicates the compound’s significance in the development of targeted cancer therapies.

Antineoplastic Potential

Studies have also explored the antineoplastic activity of derivatives of methyl 5-aminoisoquinoline-1-carboxylate. For example, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone, a derivative, demonstrates potent inhibition of ribonucleoside diphosphate reductase, an enzyme crucial for DNA synthesis, thus showing promise in cancer treatment (Agrawal et al., 1977).

Development of New Synthetic Pathways

Research into methyl 5-aminoisoquinoline-1-carboxylate includes efforts to develop efficient synthetic routes for its derivatives. Such studies are crucial for pharmaceutical development, allowing for more accessible and cost-effective production of potentially therapeutic compounds (Sunderland et al., 2013).

Evaluation of Genotoxicity

The compound's derivatives have been evaluated for genotoxic potential, a critical step in determining their safety profile for therapeutic use. For instance, 5-aminoisoquinoline (5-AIQ) has been found to lack genotoxic activity in both in vitro and in vivo systems, supporting its therapeutic value (Vinod et al., 2010).

Impact on PARP-1 Inhibition

Methyl 5-aminoisoquinoline-1-carboxylate derivatives have been widely used as biochemical and pharmacological tools to study the effects of inhibiting PARPs in various diseases, highlighting their significant role in medicinal chemistry and drug discovery (Threadgill, 2015).

Safety and Hazards

The safety information for “Methyl 5-aminoisoquinoline-1-carboxylate” includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

Methyl 5-aminoisoquinoline-1-carboxylate is a compound that primarily targets the Putative uncharacterized protein in Trypanosoma brucei brucei (strain 927/4 GUTat10.1) . This protein is a potential target for drug development, particularly for diseases caused by Trypanosoma brucei, a parasite responsible for African trypanosomiasis or sleeping sickness .

Mode of Action

It’s known that the compound is an active parp-1 inhibitor . PARP-1 (Poly ADP-ribose polymerase 1) is a protein involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death .

Biochemical Pathways

Given its role as a PARP-1 inhibitor, it can be inferred that it may influence pathways related to DNA repair and cell death

Result of Action

As a PARP-1 inhibitor, it may prevent the repair of damaged DNA in cells, leading to cell death . This could potentially be used to target cells infected with Trypanosoma brucei, thereby treating sleeping sickness .

特性

IUPAC Name |

methyl 5-aminoisoquinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-8-3-2-4-9(12)7(8)5-6-13-10/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUHCAHZUNUWEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1C=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-aminoisoquinoline-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B2402205.png)

![1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2402206.png)

![1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2402212.png)

![NCGC00385230-01_C48H76O19_(3beta,5xi,9xi)-28-Hydroxy-28-oxoolean-12-en-3-yl beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid](/img/structure/B2402215.png)

![11,13-Dimethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2402218.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2402219.png)

![8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B2402222.png)